1,2-dimethyl-N-(2-(3-(pyrazin-2-yl)-1H-pyrazol-1-yl)ethyl)-1H-imidazole-4-sulfonamide
Description
This compound features a hybrid heterocyclic scaffold combining imidazole, pyrazole, and pyrazine moieties linked via a sulfonamide group. The imidazole ring is substituted with two methyl groups at positions 1 and 2, while the pyrazole moiety is functionalized with a pyrazin-2-yl group at position 2. The sulfonamide bridge connects the imidazole core to an ethyl chain terminating in the pyrazole ring.
Properties
IUPAC Name |
1,2-dimethyl-N-[2-(3-pyrazin-2-ylpyrazol-1-yl)ethyl]imidazole-4-sulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17N7O2S/c1-11-18-14(10-20(11)2)24(22,23)17-6-8-21-7-3-12(19-21)13-9-15-4-5-16-13/h3-5,7,9-10,17H,6,8H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ACUSXZJYTLBCIZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CN1C)S(=O)(=O)NCCN2C=CC(=N2)C3=NC=CN=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17N7O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.40 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
1,2-Dimethyl-N-(2-(3-(pyrazin-2-yl)-1H-pyrazol-1-yl)ethyl)-1H-imidazole-4-sulfonamide is a complex organic compound that exhibits potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article provides a comprehensive overview of its biological activity, supported by data tables and relevant case studies.
Structural Characteristics
The compound features a unique structural arrangement that includes:
- Imidazole ring : Contributes to its biological activity through interactions with biological targets.
- Sulfonamide group : Enhances solubility and may influence pharmacokinetic properties.
- Pyrazole moiety : Associated with various biological activities, including anticancer effects.
Biological Activity Overview
Research indicates that this compound may possess significant pharmacological properties due to its structural elements. The following sections detail its potential activities.
Antimicrobial Activity
The sulfonamide group is known for its antimicrobial properties. Preliminary studies suggest that compounds with similar structures exhibit activity against various bacterial strains. For instance, the presence of the pyrazole and imidazole rings may enhance the binding affinity to bacterial enzymes, potentially inhibiting their function.
Anticancer Activity
Recent studies have highlighted the anticancer potential of pyrazole derivatives. The compound's structure suggests it may interact with cancer cell pathways, leading to cell cycle arrest and apoptosis.
Table 1: Anticancer Activity Data
| Compound | Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|---|
| 1,2-Dimethyl Compound | A549 | 26 | Tubulin polymerization inhibition |
| Pyrazole Derivative A | MCF7 | 3.79 | Induction of apoptosis |
| Pyrazole Derivative B | NCI-H460 | 0.39 | Autophagy induction |
Case Study 1: Cytotoxicity Against Cancer Cell Lines
A study evaluated the cytotoxic effects of various pyrazole derivatives, including our compound, against multiple cancer cell lines such as MCF7 and A549. The results indicated that the compound exhibited notable cytotoxicity with an IC50 value of 26 µM against A549 cells, suggesting its potential as an anticancer agent.
Case Study 2: Mechanistic Studies
In mechanistic studies involving molecular docking simulations, the compound showed favorable binding interactions with key proteins involved in cancer progression, including tubulin and Aurora-A kinase. These interactions are crucial for understanding how the compound exerts its anticancer effects.
Research Findings
Recent literature emphasizes the importance of imidazole and pyrazole derivatives in drug design. For example:
- Imidazoles as Anticancer Agents : A review article highlighted that imidazole derivatives have shown promising results in inhibiting cancer cell proliferation through various mechanisms, including tubulin polymerization inhibition and apoptosis induction .
- Pyrazole Derivatives in Cancer Therapy : Research indicates that pyrazole compounds can effectively target cancer cells by inducing autophagy or apoptosis .
Scientific Research Applications
Antimicrobial Activity
Research has shown that compounds containing imidazole and pyrazole moieties exhibit notable antimicrobial properties . For example, derivatives of imidazole have been synthesized and evaluated for their antibacterial activity against pathogenic bacteria. The incorporation of the pyrazinyl and pyrazolyl groups enhances the bioactivity of these compounds, making them promising candidates for developing new antibiotics .
Anti-inflammatory Effects
The sulfonamide group in this compound may contribute to its anti-inflammatory effects. Sulfonamides are known for their ability to inhibit certain enzymes involved in inflammatory pathways. Studies have indicated that similar compounds can reduce inflammation in various models, suggesting that this compound could be explored for therapeutic use in inflammatory diseases .
Anticancer Properties
Recent investigations into pyrazole derivatives have demonstrated their potential as anticancer agents . The structural features of 1,2-dimethyl-N-(2-(3-(pyrazin-2-yl)-1H-pyrazol-1-yl)ethyl)-1H-imidazole-4-sulfonamide may allow it to interfere with cancer cell proliferation or induce apoptosis. Ongoing studies aim to elucidate the specific mechanisms by which these compounds exert their anticancer effects .
Agrochemical Development
The pyrazole and imidazole frameworks have been utilized in the development of agrochemicals , particularly as fungicides and herbicides. Research indicates that compounds with these structures can effectively combat phytopathogenic fungi and bacteria, thereby protecting crops from disease . The application of this compound could lead to the discovery of new agrochemicals that are both effective and environmentally friendly.
Synthesis of Functional Materials
The unique chemical structure of this compound allows it to be used in the synthesis of functional materials such as sensors or catalysts. The imidazole ring can participate in coordination chemistry, making it suitable for creating metal complexes that exhibit specific catalytic activities .
Case Studies
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
N-(2-(6-(Furan-2-yl)-1H-imidazo[1,2-b]pyrazol-1-yl)ethyl)-1,3,5-trimethyl-1H-pyrazole-4-sulfonamide (CAS: 1795490-56-0)
- Structural Similarities :
- Both compounds share a sulfonamide-linked ethylpyrazole core.
- The imidazole/pyrazole fusion is retained, though the substituents differ.
- The imidazole ring in this analog is tri-methylated (1,3,5-trimethyl), whereas the target compound has 1,2-dimethyl substitution, which may influence steric hindrance and binding affinity .
- Molecular Weight : 388.4 g/mol (analog) vs. ~410 g/mol (estimated for target compound).
N-(1-Ethyl-3-methyl-1H-pyrazol-4-yl)-3,6-dimethyl-1-phenyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide (CAS: 1005612-70-3)
- Structural Similarities :
- Pyrazole and pyridine/pyrazolo-pyridine systems are present in both compounds.
- Ethyl and methyl substituents on the pyrazole ring are common.
- Key Differences :
- Molecular Weight : 374.4 g/mol (analog) vs. higher for the target compound due to the sulfonamide and pyrazine groups.
Pyrazolo[3,4-d]pyrimidin-4-yl Hydrazine Derivatives
- Structural Similarities :
- Pyrazole-pyrimidine fused systems resemble the pyrazole-pyrazine motif in the target compound.
- Key Differences :
Comparative Data Table
Discussion of Structural and Functional Implications
- Pyrazine vs. Furan/Phenyl : The pyrazin-2-yl group in the target compound may enhance solubility and metal-coordination capacity compared to furan or phenyl substituents .
- Sulfonamide vs. Carboxamide : Sulfonamide’s strong electron-withdrawing nature and hydrogen-bond acceptor capacity could improve target engagement in enzyme inhibition compared to carboxamides .
- Methylation Patterns : The 1,2-dimethylimidazole in the target compound likely reduces metabolic degradation relative to 1,3,5-trimethyl substitution in the analog from .
Q & A
Q. What synthetic methodologies are reported for preparing imidazole-sulfonamide derivatives similar to the target compound, and how can they be adapted?
Methodological Answer: The synthesis of imidazole-sulfonamide derivatives typically involves multi-step reactions, including cyclization, coupling, and functional group modifications. Key strategies include:
- Tetrakis(dimethylamino)ethylene (TDAE) Methodology : Used for nitroimidazole intermediates, which can be adapted for sulfonamide formation via substitution reactions .
- Cyclization with POCl₃ : For oxadiazole or thiazole ring formation (e.g., reacting hydrazides with POCl₃ at 120°C) .
- Alkylation in DMF/K₂CO₃ : For introducing pyrazine or pyrazole moieties via nucleophilic substitution .
Q. Table 1: Synthetic Methods for Analogous Compounds
| Reaction Type | Reagents/Conditions | Yield | Key Reference |
|---|---|---|---|
| Nitroimidazole synthesis | TDAE, aromatic carbonyl derivatives | 35–50% | |
| Oxadiazole cyclization | POCl₃, 120°C | 30–45% | |
| Alkylation | K₂CO₃, DMF, RCH₂Cl | 40–60% |
Q. How should researchers employ spectroscopic techniques to confirm structure and purity?
Methodological Answer:
- ¹H/¹³C NMR : Identify substituents on imidazole and pyrazine rings. For example, imidazole protons appear at δ 2.15–2.23 ppm (methyl groups), while pyrazine protons resonate at δ 8.63 ppm .
- IR Spectroscopy : Confirm sulfonamide (S=O stretching at 1150–1350 cm⁻¹) and aromatic C-H bonds .
- Elemental Analysis : Validate purity (>98% by HPLC) .
Q. Table 2: Key Spectral Data for Structural Confirmation
| Functional Group | NMR Shift (ppm) / IR Stretch (cm⁻¹) | Reference |
|---|---|---|
| Imidazole-CH₃ | δ 2.15–2.23 (s) | |
| Pyrazine-C-H | δ 8.63 (s) | |
| Sulfonamide S=O | 1320–1350 cm⁻¹ |
Advanced Research Questions
Q. What computational approaches can predict biological targets or optimize synthesis routes?
Methodological Answer:
- Molecular Docking : Predict binding affinity to targets like phosphodiesterases (PDEs) using AutoDock or Schrödinger. For example, docking studies for sulfonamide derivatives show interactions with PDE active sites .
- Reaction Path Search : Use quantum chemical calculations (e.g., DFT) to identify energetically favorable pathways, as demonstrated by ICReDD’s workflow .
Q. Table 3: Computational Tools for Target Prediction
| Tool/Software | Application | Reference |
|---|---|---|
| AutoDock Vina | Docking to enzyme active sites | |
| Gaussian (DFT) | Reaction pathway optimization |
Q. How can Design of Experiments (DoE) principles optimize synthesis?
Methodological Answer:
- Factor Screening : Test variables (e.g., temperature, solvent, catalyst) to minimize trial-and-error. For example, a Plackett-Burman design can identify critical parameters in imidazole alkylation .
- Response Surface Methodology (RSM) : Optimize reaction yield and purity using central composite design .
Q. Table 4: DoE Parameters for Reaction Optimization
| Factor | Range Tested | Optimal Condition |
|---|---|---|
| Temperature | 80–120°C | 100°C |
| Catalyst Concentration | 0.5–2.0 equiv | 1.2 equiv |
Q. How to resolve contradictions in biological activity data?
Methodological Answer:
- Dose-Response Curves : Confirm activity thresholds (e.g., IC₅₀ values) across multiple assays .
- Enzyme-Specific Assays : Use PDE inhibition assays to validate target engagement .
- SAR Analysis : Compare substituent effects (e.g., pyrazine vs. pyrazole derivatives) to explain activity variations .
Q. Table 5: Assays for Bioactivity Validation
| Assay Type | Target Enzyme | Reference |
|---|---|---|
| Fluorescence-based PDE | PDE4/PDE5 | |
| Antimicrobial MIC | E. coli, S. aureus |
Q. What are key considerations for handling and storing this compound?
Methodological Answer:
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
